The compound "N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide" represents a class of sulfonamide derivatives that have been extensively studied for their pharmacological properties. Sulfonamides are known for their diverse biological activities, which include antagonistic effects on various serotonin receptors and potential applications in treating a range of conditions from viral infections to cancer and inflammatory diseases.
In neuropharmacology, sulfonamide derivatives have shown promise as cognitive enhancers. The compounds have been evaluated in animal models and have demonstrated activity that could potentially translate into therapeutic benefits for disorders characterized by cognitive deficits1.
In synthetic chemistry, methods have been developed to convert hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, which are valuable intermediates in organic synthesis. The process involves the use of methanesulfonyl chloride and has been optimized to achieve high yields, demonstrating the versatility of sulfonamide derivatives in synthetic applications2.
Further research into serotonin receptors has led to the synthesis of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT1B/1D antagonists. These compounds have been pharmacologically evaluated and found to augment serotonin release, which could have implications for the treatment of depression and other neuropsychiatric disorders3.
Sulfonamide derivatives have also been explored for their antiviral and anticancer properties. Novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated, with some compounds showing the ability to block HIV replication. However, these compounds did not exhibit significant anticancer properties in the tested cell lines4.
Lastly, in the field of anti-inflammatory research, N-[(arylmethoxy)phenyl] and N-[(arylmethoxy)naphthyl] sulfonamides have been prepared as leukotriene D4 antagonists. These compounds have shown potent inhibitory effects on bronchoconstriction and inflammation in animal models, suggesting potential applications in the treatment of asthma and other inflammatory conditions5.
CP 141938 is derived from the family of piperidine-based compounds, specifically designed to target neurokinin receptors. Its chemical structure allows it to effectively inhibit the neurokinin-1 receptor, which is implicated in numerous physiological processes, including pain perception, mood regulation, and stress response. The compound is cataloged under the Chemical Abstracts Service number 182822-62-4, facilitating its identification in scientific literature and databases .
The synthesis of CP 141938 involves several key steps that utilize established organic chemistry techniques. Although detailed synthetic routes are not extensively documented in the available literature, the general approach typically includes:
These steps are critical for achieving a high yield of CP 141938 with desired purity levels for biological testing .
The molecular structure of CP 141938 can be characterized by its specific arrangement of atoms which contributes to its function as a neurokinin-1 receptor antagonist. Key structural features include:
The three-dimensional conformation plays a significant role in its interaction with the neurokinin-1 receptor, affecting binding efficiency and selectivity .
CP 141938 participates in various chemical reactions primarily related to its interactions with biological targets. Notably:
The mechanism of action for CP 141938 revolves around its antagonistic effect on the neurokinin-1 receptor:
Studies indicate that this mechanism may contribute to therapeutic effects in conditions such as depression and anxiety disorders by modulating neurokinin signaling pathways .
CP 141938 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic potential .
CP 141938 has several scientific applications primarily within pharmacology and neuroscience:
The ongoing research into CP 141938 continues to reveal insights into its therapeutic potential and mechanisms of action, making it a significant subject of study within medicinal chemistry .
CP 141938 (Chemical Abstracts Service Registry Number 182822-62-4) is a selective neurokinin-1 (NK1) receptor antagonist with the molecular formula C~21~H~29~N~3~O~3~S and a molecular weight of 403.54 g/mol [1] [4] [6]. This synthetic small molecule emerged during the 1990s from pharmaceutical research programs focused on modulating tachykinin signaling pathways [1]. Its structural features include a morpholine core and multiple aromatic rings critical for receptor binding affinity [9]. Unlike many contemporaneous NK1 antagonists, CP 141938 exhibits a unique brain disposition profile attributed to active efflux mechanisms, making it a pivotal compound for studying blood-brain barrier (BBB) transport physiology [2] [3].
NK1 receptors are G protein-coupled receptors (GPCRs) primarily activated by substance P, a neuropeptide implicated in pain transmission, neurogenic inflammation, emesis, and stress responses [7]. These receptors possess seven transmembrane domains with extracellular loops involved in ligand binding and intracellular domains responsible for G-protein coupling [7]. The C-terminal region contains phosphorylation sites crucial for receptor desensitization, and alternative splicing generates truncated isoforms (e.g., NK1-Tr) with distinct signaling properties [7]. CP 141938 competitively inhibits substance P binding at nanomolar concentrations, disrupting downstream signaling cascades like intracellular calcium mobilization and mitogen-activated protein kinase activation [1] [7]. Preclinical evidence suggests that NK1 receptor blockade may confer anti-tumor effects by inducing apoptosis in receptor-positive malignancies, highlighting therapeutic potential beyond central nervous system disorders [9].
CP 141938 was developed alongside structurally related analogs (e.g., CP-122721) during efforts to optimize receptor affinity and pharmacokinetic properties of NK1 antagonists [2]. Initial structure-activity relationship studies emphasized molecular modifications to enhance selectivity and potency. Key strategies included:
Traditional central nervous system drug development relied heavily on lipophilicity (log P) and molecular weight as predictors of brain penetration. CP 141938 exposed critical limitations of this approach:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: